Ethyl iodoacetate
Description
Historical Context of α-Haloacetates in Organic Synthesis and Biochemistry
The family of α-haloacetates, and more broadly α-halo carbonyl compounds, has been a cornerstone of organic chemistry for over a century. Their journey began in the late 19th century with the discovery of foundational reactions that exploited their unique reactivity. One of the earliest and most significant examples is the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887. byjus.compsiberg.com This reaction involves the condensation of an α-haloester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester, establishing a critical method for carbon-carbon bond formation. byjus.comwikipedia.org
Beyond this, α-haloesters became recognized as potent alkylating agents. wikipedia.org Their ability to readily react with nucleophiles made them key intermediates in a variety of transformations, including the Darzens reaction for the synthesis of α,β-epoxy esters (glycidic esters). wikipedia.org These early applications cemented the role of α-haloacetates as fundamental building blocks in organic synthesis, enabling the assembly of more complex molecules from simpler precursors.
In the realm of biochemistry, the reactivity of α-haloacetates, particularly iodoacetate and its derivatives, was quickly harnessed to probe the structure and function of proteins. Researchers discovered that these compounds could selectively modify specific amino acid residues, most notably the thiol group of cysteine. This alkylation reaction proved to be an indispensable tool for identifying essential residues within an enzyme's active site, helping to elucidate catalytic mechanisms and map protein structures long before the advent of modern high-resolution techniques.
Significance of Ethyl Iodoacetate as a Versatile Synthetic Intermediate and Biochemical Probe
This compound continues to be a highly relevant and frequently employed reagent in contemporary research, valued for its dual role as a synthetic intermediate and a biochemical probe. The presence of the iodine atom, being an excellent leaving group, makes this compound a more reactive alkylating agent compared to its chloro- and bromo-analogs.
As a synthetic intermediate, it is utilized in a wide array of chemical transformations. Its applications range from its classic use in the Reformatsky reaction to more modern methodologies. For instance, it serves as a key reactant in the synthesis of complex heterocyclic compounds, such as the diastereoselective radical cascade reaction with 1-azido-2-allylbenzene derivatives to produce trans-2,3-disubstituted indolines. cenmed.comscientificlabs.iesigmaaldrich.com This versatility allows chemists to introduce the ethoxycarbonylmethyl group (-CH₂CO₂Et) into various molecular scaffolds, a common structural motif in many biologically active molecules and functional materials.
In biochemistry and chemical biology, this compound functions as a powerful probe for studying proteins and enzymes. Its primary role is the alkylation of nucleophilic side chains of amino acids, particularly the sulfhydryl group of cysteine. This irreversible modification is widely used in proteomics to block free cysteine residues, preventing the formation of unwanted disulfide bonds during peptide mapping and protein sequencing. The covalent labeling of cysteine residues with reagents like this compound is a critical step in many quantitative proteomics workflows and in studies aimed at identifying and characterizing active site residues of enzymes.
Table 1: Physicochemical Properties of this compound A summary of key physical and chemical properties for this compound.
| Property | Value |
| CAS Number | 623-48-3 |
| Molecular Formula | C₄H₇IO₂ |
| Molecular Weight | 214.00 g/mol sigmaaldrich.com |
| Appearance | Clear, light yellow to orange liquid wikipedia.org |
| Boiling Point | 179-180 °C scientificlabs.iesigmaaldrich.com |
| Density | 1.808 g/mL at 25 °C scientificlabs.iesigmaaldrich.com |
| Refractive Index | n20/D 1.503 scientificlabs.iesigmaaldrich.com |
Table 2: Selected Applications of this compound in Research This table highlights the primary uses of this compound in organic synthesis and biochemical studies.
| Field | Application | Description |
| Organic Synthesis | Reformatsky Reaction | Reacts with carbonyl compounds (aldehydes/ketones) and zinc to form β-hydroxy esters. byjus.comwikipedia.org |
| Organic Synthesis | Heterocycle Synthesis | Used as a precursor in radical cascade reactions to synthesize substituted indolines. cenmed.comscientificlabs.ie |
| Organic Synthesis | General Alkylating Agent | Introduces the ethoxycarbonylmethyl moiety onto various nucleophiles (e.g., amines, thiols, carbanions). wikipedia.orgwikipedia.org |
| Biochemistry/Proteomics | Cysteine Modification | Irreversibly alkylates the thiol group of cysteine residues in proteins for structural and functional studies. |
| Biochemistry | Enzyme Inhibition | Acts as an irreversible inhibitor for certain enzymes, particularly those with a critical cysteine residue in the active site. |
Scope and Research Imperatives in Contemporary Chemical Science
The ongoing utility of this compound and related α-haloesters is driven by several key imperatives in modern chemical science. There is a continuous demand for the development of highly efficient and selective synthetic methods. Research in this area focuses on employing reagents like this compound in novel catalytic systems, including photoredox and transition-metal catalysis, to forge chemical bonds under milder conditions and with greater precision. The goal is to streamline the synthesis of complex molecules, particularly for applications in medicinal chemistry and materials science.
In the field of chemical biology and drug discovery, the development of precisely targeted therapeutic agents is a major priority. The reactivity of the α-iodoester moiety is being explored for its potential in bioconjugation chemistry—the science of linking molecules to biomolecules like proteins or antibodies. This includes the design of "soft" alkylating agents that exhibit controlled reactivity for targeted drug delivery or the development of activity-based probes to profile enzyme function in living systems.
Furthermore, as the understanding of biological pathways becomes more sophisticated, there is a growing need for chemical tools that can modulate these pathways with high specificity. The ability of this compound to covalently modify proteins makes it a valuable scaffold for designing novel enzyme inhibitors or modulators. Future research will likely focus on creating more elaborate derivatives of this compound that can be targeted to specific proteins or cellular compartments, thereby providing more refined tools for both basic research and therapeutic intervention.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-iodoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFXVVHUKRKXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060770 | |
| Record name | Ethyl iodoacetate | |
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Molecular Weight |
214.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | Ethyl iodoacetate | |
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CAS No. |
623-48-3 | |
| Record name | Ethyl 2-iodoacetate | |
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| Record name | Ethyl iodoacetate | |
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| Record name | ETHYL IODOACETATE | |
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| Record name | Acetic acid, 2-iodo-, ethyl ester | |
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| Record name | Ethyl iodoacetate | |
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Synthetic Methodologies for Ethyl Iodoacetate and Its Derivatives
Established Synthetic Routes for Ethyl Iodoacetate Production
Halogen Exchange Reactions from α-Chloro- and α-Bromoacetates
The primary method for synthesizing this compound involves a halogen exchange reaction, commonly known as the Finkelstein reaction. This nucleophilic substitution reaction utilizes an iodide salt to displace a chloride or bromide atom from ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), respectively. Typically, sodium iodide (NaI) or potassium iodide (KI) is employed in a polar aprotic solvent such as acetone (B3395972) or acetonitrile (B52724). The reaction proceeds efficiently due to the lower solubility of the resulting sodium chloride or potassium chloride in these solvents, driving the equilibrium towards the formation of this compound rsc.orgmdpi.comprepchem.comresearchgate.net.
Reaction Scheme:
Cl-CH2-COOEt + NaI ----(Acetone)----> I-CH2-COOEt + NaCl
(Ethyl Chloroacetate) (this compound)
Br-CH2-COOEt + NaI ----(Acetone)----> I-CH2-COOEt + NaBr
(Ethyl Bromoacetate) (this compound)
This method is straightforward and scalable, making it a common laboratory and industrial preparation route for this compound.
Advanced Catalytic Syntheses Utilizing this compound
This compound serves as a crucial electrophilic partner in various metal-catalyzed asymmetric reactions, enabling the enantioselective synthesis of complex chiral molecules.
Asymmetric Reformatsky Reactions: Enantioselective Methodologies
The Reformatsky reaction, traditionally a zinc-mediated addition of α-halo esters to carbonyl compounds, has been extensively developed into highly enantioselective catalytic processes utilizing chiral ligands. This compound is frequently employed in these transformations to generate chiral β-hydroxy esters and related compounds.
Key Aspects of Catalytic Enantioselective Reformatsky Reactions:
Zinc-Mediated Enantioselective Reformatsky Reactions with Ketones
The addition of zinc enolates derived from this compound to ketones, catalyzed by chiral ligands, is a well-established route to enantiomerically enriched β-hydroxy esters acs.orgua.esnih.govnih.govresearchgate.netrsc.orgorganic-chemistry.orgacs.org. These reactions often proceed under mild conditions, with dimethylzinc (Me2Zn) serving as the zinc source.
Data Table 1: Examples of Zinc-Mediated Enantioselective Reformatsky Reactions with Ketones
| Electrophile (Ketone) | Nucleophile | Chiral Ligand/Catalyst | Zn Source | Yield (%) | ee (%) | Ref. |
|---|---|---|---|---|---|---|
| 2,2-Dimethylcyclopentanone | This compound | [MnCl(salen)] complex | Me2Zn | Moderate | 96 | ua.es |
| 2,3,6-Trimethylbenzaldehyde | This compound | Chiral indolinols (e.g., L1, L2) | Me2Zn | Up to 98 | Medium to Good | acs.orgacs.org |
| ortho-substituted diarylketones | This compound | BINOL derivative | Me2Zn | Moderate to Good | Good | ua.esacs.orgnih.gov |
| Aromatic Ketones | This compound | Chiral prolinol ligand | Me2Zn | Up to 98 | Up to 95 | acs.orgnih.govnih.gov |
Chiral Ligand Design and Catalyst Development
The efficacy of enantioselective Reformatsky reactions hinges on the design and selection of appropriate chiral ligands. These ligands create a chiral pocket around the metal center, influencing the approach of the electrophile to the nucleophilic zinc enolate.
Catalytic Enantioselective Aza-Reformatsky Reactions with Imines
The aza-Reformatsky reaction extends the scope of this methodology to imines, yielding chiral β-amino esters, which are valuable synthetic intermediates. This compound is a key reagent in these transformations as well.
Data Table 2: Examples of Catalytic Enantioselective Aza-Reformatsky Reactions with Imines
| Electrophile (Imine) | Nucleophile | Chiral Ligand/Catalyst | Zn Source | Yield (%) | ee (%) | Ref. |
|---|---|---|---|---|---|---|
| Cyclic imines (aldimines/ketimines) | This compound | Diaryl prolinol ligand | Me2Zn | Good | Up to 99 | theaic.orgnih.gov |
| Cyclic imines | This compound | (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol | Me2Zn | 83 | 92 | theaic.org |
| Seven-membered cyclic imines | This compound | Diaryl prolinol L4 | Me2Zn | Up to 98 | Up to 97:3 er | rsc.org |
| Imines | This compound | N-methylephedrine | Me2Zn | Up to 92 | 83-94 | beilstein-journals.orgresearchgate.net |
Copper-Catalyzed Reformatsky Reactions for β-Hydroxyl Esters
The Reformatsky reaction, traditionally involving α-halo esters and zinc, has been significantly advanced through the use of transition metal catalysts. Copper catalysis, in particular, has proven effective for the synthesis of β-hydroxyl esters using this compound. This approach facilitates the reaction between this compound and various carbonyl compounds, such as ketones and aldehydes, under mild conditions.
A notable study describes an efficient and straightforward copper-catalyzed Reformatsky reaction utilizing this compound for the synthesis of β-hydroxyl esters organic-chemistry.orgorganic-chemistry.orgx-mol.netresearchgate.netthieme-connect.com. This method employs inexpensive starting materials and operates under mild reaction conditions, yielding excellent results. The reaction typically involves a copper(I) iodide (CuI) catalyst, often in conjunction with manganese powder as a facilitator, and acetonitrile (MeCN) as the solvent organic-chemistry.org. The process demonstrates high functional group tolerance and is scalable, accommodating a broad spectrum of substrates, including aliphatic, aromatic, and heterocyclic ketones, as well as diverse aldehydes organic-chemistry.org. Yields for these reactions commonly range from 86% to 96% organic-chemistry.org. The mechanism involves the activation of this compound by copper, leading to the formation of an organocopper intermediate that nucleophilically attacks the carbonyl group of the aldehyde or ketone.
Table 1: Copper-Catalyzed Reformatsky Reactions with this compound
| Catalyst | Solvent | Facilitator/Activator | Substrate Types | Typical Yield Range | Reference |
| CuI | MeCN | Manganese powder | Ketones, Aldehydes | 86-96% | organic-chemistry.org |
| ZnMe₂ | N/A | Chiral ligands | Aromatic Aldehydes | Moderate to good ee | organic-chemistry.org |
Photoredox Catalysis in this compound Mediated Reactions
Photoredox catalysis, harnessing visible light and photocatalysts, has opened new avenues for selective and mild chemical transformations. This compound is a valuable substrate in several photoredox-mediated reactions.
Visible-light-promoted carbonylative reactions offer an atom-economical route to carbonyl-containing compounds by incorporating carbon monoxide (CO). This compound can participate in such transformations, for instance, in aminocarbonylation reactions. A palladium-catalyzed method has been reported for the synthesis of carbamoylacetates from α-iodoacetate (specifically this compound), carbon monoxide, and amines. This reaction proceeds under black light irradiation using PdCl₂(PPh₃)₂ as the catalyst, accommodating a wide array of primary and secondary amines, including aryl, heteroaryl, and aliphatic amines mdpi.com.
Table 2: Visible-Light-Mediated Aminocarbonylation with this compound
| Catalyst | Light Source | CO Source | Nucleophile | Product Type | Reference |
| PdCl₂(PPh₃)₂ | 15 W Black Light | CO | Amines | Carbamoylacetates | mdpi.com |
Photoredox catalysis enables the α-alkylation of ketimines, which are precursors to important nitrogen-containing compounds. In this context, this compound can serve as the alkylating agent. Studies have demonstrated the nickel and ruthenium-catalyzed α-alkylation of N-diphenylphosphinoyl ketimines using α-halocarbonyl compounds under visible light irradiation. The reaction proceeds via the formation of an α-carbonyl radical, which then attacks the enamine tautomer of the ketimine rsc.orgrsc.org. While ethyl bromoacetate typically provides higher yields (around 50%), this compound has been shown to afford the α-alkylated products in approximately 36% NMR yield rsc.orgrsc.org. The reactivity difference is attributed to the bond dissociation energy (BDE) of the carbon-halogen bond, with ethyl chloroacetate showing even lower yields (around 12%) due to poorer conversion rsc.org.
Table 3: α-Alkylation of Ketimines with this compound under Photoredox Catalysis
| Alkylating Agent | Ketimine Type | Catalyst System | Conditions | Yield (NMR) | Reference |
| This compound | N-diphenylphosphinoyl ketimines | Ni or Ru based | Visible light, 35 °C, 20 h | ~36% | rsc.orgrsc.org |
| Ethyl bromoacetate | N-diphenylphosphinoyl ketimines | Ni or Ru based | Visible light, 35 °C, 20 h | ~50% | rsc.orgrsc.org |
| Ethyl chloroacetate | N-diphenylphosphinoyl ketimines | Ni or Ru based | Visible light, 35 °C, 20 h | ~12% | rsc.orgrsc.org |
This compound is instrumental in the enantiospecific three-component alkylation of heteroaromatic systems like furans and indoles. This methodology involves the reaction of heteroaromatic-derived boronate complexes with alkyl iodides, such as this compound, to generate complex chiral heteroaromatic molecules in enantioenriched forms nih.govbris.ac.uknih.gov. The reaction proceeds via different pathways depending on the heteroaromatic substrate: indole-derived boronates react via a polar (SN2) pathway, while furan-derived boronates require photoredox catalysis to proceed through a radical pathway nih.govbris.ac.uknih.gov. This approach allows for the introduction of various functional groups, including esters, leading to products with high efficiency and complete stereospecificity nih.govbris.ac.uknih.gov. This compound, in this context, leads to the formation of ester-functionalized products.
Table 4: Enantiospecific Three-Component Alkylation of Heteroaromatics with this compound
| Heteroaromatic Substrate | Boronate Complex Type | Alkyl Iodide | Pathway | Product Type | Stereospecificity | Reference |
| Furan | Derived from furans | This compound | Photoredox Catalysis | Ester | Complete | nih.govbris.ac.uknih.gov |
| Indole (B1671886) | Derived from indoles | This compound | Polar (SN2) | Ester | Complete | nih.govbris.ac.uknih.gov |
Green Chemistry Approaches in this compound Synthesis
While the literature extensively details the application of this compound in various synthetic transformations, specific methodologies focusing on the green synthesis of this compound itself are not prominently featured in the reviewed sources. Green chemistry principles emphasize the reduction or elimination of hazardous substances and the use of environmentally benign processes. Approaches such as solvent-free reactions, use of water as a solvent, or development of recyclable catalysts are key aspects of green chemistry researchgate.netkahedu.edu.in. Although direct green synthesis routes for this compound were not detailed, its use in milder reaction conditions, such as the Reformatsky reaction proceeding efficiently at 0-5°C when using this compound google.com, hints at its potential compatibility with more sustainable synthetic strategies. Further research into the direct synthesis of this compound employing green chemistry principles would be beneficial.
Compound List:
this compound
β-hydroxyl esters
Ketones
Aldehydes
Furans
Indoles
Ketimines
Carbamoylacetates
Amines
Esters
Sulfones
Nitriles
Chemical Reactivity and Reaction Mechanisms of Ethyl Iodoacetate
Nucleophilic Substitution Reactions (SN2)
Ethyl iodoacetate readily participates in bimolecular nucleophilic substitution (SN2) reactions. nih.govslideshare.net This type of reaction involves a one-step mechanism where a nucleophile attacks the electrophilic carbon atom, and simultaneously, the leaving group departs. iitk.ac.inyoutube.com The rate of an SN2 reaction is dependent on the concentrations of both the nucleophile and the substrate. youtube.com
Electrophilic Nature and Leaving Group Characteristics of Iodine
The carbon atom alpha to the carbonyl group in this compound is electrophilic. This electrophilicity is enhanced by the presence of the iodo group. scbt.com The iodine atom is an excellent leaving group in nucleophilic substitution reactions. rammohancollege.ac.inpearson.com This is attributed to the fact that the iodide ion (I-) is a very weak base and, therefore, stable on its own. rammohancollege.ac.in The large size of the iodine atom results in a weaker carbon-iodine (C-I) bond compared to other carbon-halogen bonds, making it easier to break. quora.comvedantu.com The stability of the leaving group is a crucial factor in both SN1 and SN2 reactions, as the rate-determining step involves its departure. libretexts.org Among the common halogens, iodide is the best leaving group, followed by bromide, chloride, and fluoride (B91410). libretexts.org
Kinetic Studies and Reactivity Comparisons with other α-Haloacetates
Kinetic studies provide valuable insights into the reactivity of this compound. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the substrate, the solvent, and the leaving group. iitk.ac.in
In comparison with other α-haloacetates, the reactivity generally follows the order of the leaving group's ability: this compound > ethyl bromoacetate (B1195939) > ethyl chloroacetate (B1199739) > ethyl fluoroacetate (B1212596). nih.gov This trend is directly related to the strength of the carbon-halogen bond and the stability of the resulting halide ion. vedantu.com Studies have shown that this compound reacts significantly faster than its chloro- and fluoro-analogs. nih.govrsc.org For instance, in reactions with glutathione (B108866), this compound and ethyl bromoacetate exhibit rapid reactivity, while ethyl chloroacetate is less reactive, and ethyl fluoroacetate shows little to no reactivity under the same conditions. nih.gov
Table 1: Relative Reactivity of Ethyl α-Haloacetates with Glutathione
| α-Haloacetate | Abbreviation | Reactivity with Glutathione |
| This compound | EIAC | Rapid |
| Ethyl bromoacetate | EBAC | Rapid |
| Ethyl chloroacetate | ECAC | Less Reactive |
| Ethyl fluoroacetate | EFAC | No Reactivity (at ≤250 mM) |
Data sourced from a study on the mixture toxicity of SN2-reactive soft electrophiles. nih.gov
Stereochemical Outcomes in SN2 Pathways
A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. slideshare.netiitk.ac.in This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, in a "back-side attack." libretexts.org This concerted mechanism forces the other three substituents on the carbon to "invert" their configuration, similar to an umbrella turning inside out in the wind. Therefore, if the starting material is a specific enantiomer, the product will be the opposite enantiomer. libretexts.org While this compound itself is not chiral, its reactions with chiral nucleophiles or substrates will proceed with this characteristic inversion of configuration at the electrophilic carbon.
Alkylation Mechanisms on Heteroatom Nucleophiles
This compound is a potent alkylating agent for a variety of heteroatom nucleophiles, including sulfur, oxygen, and nitrogen. wikipedia.org This reactivity is fundamental to its application in various synthetic and biochemical contexts. ontosight.aigoogle.com
The thiol group (-SH) of cysteine residues in proteins is a particularly strong nucleophile and readily reacts with this compound. ontosight.aicreative-proteomics.com This reaction, known as S-alkylation, proceeds via an SN2 mechanism where the sulfur atom attacks the α-carbon of this compound, displacing the iodide ion and forming a stable thioether linkage. ontosight.aicreative-proteomics.com This specific and often irreversible modification is widely used in proteomics to block cysteine residues, preventing the formation of disulfide bonds. creative-proteomics.comwikipedia.org Iodoacetic acid and its derivatives, like this compound, are well-established reagents for this purpose. wikipedia.orgsci-hub.se The reaction with iodoacetic acid itself can sometimes be influenced by the local environment within a protein, such as the presence of a positively charged histidine residue near the cysteine, which can affect the reaction rate. wikipedia.orgwikipedia.org
Oxygen and nitrogen atoms, present in various functional groups, can also act as nucleophiles in reactions with this compound. The alkylation of oxygen nucleophiles, such as phenols or alcohols, results in the formation of ethers. nih.gov Similarly, nitrogen-containing compounds like amines can be alkylated to form substituted amines. google.com These reactions also typically follow an SN2 pathway. For example, this compound has been used in the alkylation of ketimines and triazoles. rsc.orggoogle.com The efficiency of these alkylations can be influenced by the reaction conditions, including the choice of base and solvent. google.com In some instances, the reaction with oxygen nucleophiles can lead to the formation of heterocyclic compounds like benzofurans. mdpi.com
Radical Reactions Initiated by this compound
This compound serves as a valuable precursor for generating carbon-centered radicals, which can participate in a variety of chemical transformations. sigmaaldrich.cnsigmaaldrich.com The carbon-iodine bond in this compound is relatively weak and can be cleaved under thermal or photochemical conditions to produce the corresponding ethyl acetate (B1210297) radical. This reactivity has been harnessed in numerous synthetic applications, ranging from the formation of new carbon-carbon bonds to the construction of complex heterocyclic scaffolds.
This compound is frequently employed as a source of the ethyl acetate radical in organic synthesis. sigmaaldrich.cnsigmaaldrich.com This is primarily due to the lability of the C-I bond, which can be homolytically cleaved to generate the desired radical species. The initiation of this process can be achieved through various methods, including thermal and photochemical means. rsc.orgpageplace.destfc.ac.uk
Thermal Initiation:
Thermal initiators, such as azo compounds (e.g., azobisisobutyronitrile, AIBN) and peroxides, decompose upon heating to generate radicals that can abstract the iodine atom from this compound, thereby propagating a radical chain reaction. rsc.orgnih.gov For instance, in the presence of AIBN, this compound can effectively participate in radical addition-fragmentation reactions. lookchem.com
Photochemical Initiation:
Photolysis of this compound, often in the presence of a photosensitizer, can also lead to the formation of the ethyl acetate radical. stfc.ac.uk This method offers a milder alternative to thermal initiation and can be particularly useful for reactions involving thermally sensitive substrates. Transient absorption spectroscopy has been utilized to study the photochemical generation of the ethyl acetate radical from this compound and its subsequent reactions. stfc.ac.ukstfc.ac.uk
The general process for radical generation from this compound can be summarized as follows:
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This generated electrophilic radical can then engage in a variety of downstream reactions.
A notable application of this compound as a radical precursor is in diastereoselective radical cascade reactions for the synthesis of heterocyclic structures like indolines. acs.orgnih.govrsc.org In these reactions, the ethyl acetate radical, generated from this compound, initiates a sequence of intramolecular cyclizations.
A well-documented example is the synthesis of trans-2,3-disubstituted indolines from 1-azido-2-allylbenzene derivatives. sigmaaldrich.cnacs.orgnih.govthermofisher.comcenmed.com The reaction is typically initiated by triethylborane (B153662) (Et3B) and oxygen, which generate ethyl radicals. These ethyl radicals then abstract the iodine atom from this compound to produce the key ethyl acetate radical. rsc.org This radical adds to the allyl group of the starting material, triggering a cascade that ultimately leads to the formation of the indoline (B122111) ring with high diastereoselectivity. acs.orgnih.gov The reaction proceeds efficiently, and further lactamization can yield substituted benzopyrrolizidinones. acs.orgnih.gov
The general mechanism for this transformation is outlined below:
Initiation: Generation of ethyl radicals from Et3B/O2.
Iodine Abstraction: The ethyl radical abstracts an iodine atom from this compound to form the ethyl acetate radical.
Radical Addition: The ethyl acetate radical adds to the double bond of the 1-azido-2-allylbenzene derivative.
Cascade Cyclization: The resulting radical undergoes a series of intramolecular cyclization steps.
Termination: The radical chain is terminated to yield the final indoline product.
| Reactant | Reagents | Product | Diastereomeric Ratio | Reference |
| 1-Azido-2-allylbenzene derivative | This compound, Triethylborane | trans-2,3-disubstituted indoline | Excellent | acs.orgnih.gov |
This compound is a key reagent in atom transfer radical (ATR) processes, particularly those initiated by triethylborane (Et3B). figshare.comresearchgate.net ATRP is a controlled/living radical polymerization technique that allows for the synthesis of well-defined polymers. While less common than for polymerization, the principles of ATR are also applied in small molecule synthesis.
In the context of triethylborane-initiated reactions, an ethyl radical generated from the reaction of Et3B with trace oxygen acts as the initiator. whiterose.ac.uklibretexts.org This ethyl radical abstracts the iodine atom from this compound in an atom transfer step, generating the electrophilic ethyl acetate radical. bbhegdecollege.com This radical can then add to an alkene, and the resulting radical can abstract an iodine atom from another molecule of this compound, propagating the radical chain and forming a new C-C and C-I bond. This process is known as Atom Transfer Radical Addition (ATRA). acs.org
An interesting aspect of these reactions is the significant solvent effect. For instance, the triethylborane-induced atom-transfer radical cyclization of allyl iodoacetate is much more efficient in water than in organic solvents like benzene (B151609) or hexane. figshare.comresearchgate.net This is attributed to the high cohesive energy density and large dielectric constant of water, which can accelerate the cyclization. figshare.com
| Substrate | Initiator | Solvent | Product | Yield | Reference |
| Allyl iodoacetate | Triethylborane | Water | γ-lactone | High | figshare.comresearchgate.net |
| Allyl iodoacetate | Triethylborane | Benzene | No reaction | 0% | figshare.comresearchgate.net |
| 3,6-Dioxa-8-nonenyl iodoacetate | Triethylborane | Water | 12-membered lactone | 84% | figshare.com |
| 3,6-Dioxa-8-nonenyl iodoacetate | Triethylborane | Benzene | 12-membered lactone | 22% | figshare.com |
This compound is a highly effective halogen-atom donor in radical addition-fragmentation reactions. lookchem.compsu.edu In these reactions, a radical adds to a suitable acceptor, and the resulting adduct radical undergoes fragmentation to generate a new radical and a stable molecule. The high reactivity of the C-I bond in this compound makes it a superior choice compared to bromoacetates in these transformations. lookchem.compsu.edu
For example, in the reaction of α-tert-butoxystyrene with a source of an electrophilic carbon radical, using this compound as the halogen-atom donor leads to the high-yield formation of ethyl 4-oxo-4-phenylbutanoate without the competitive formation of rearrangement products that are observed with less reactive halogen donors. lookchem.com
This compound can participate in carbonylation reactions that proceed through radical intermediates. rsc.orgacs.orgmdpi.com These reactions offer a powerful method for the synthesis of β-keto esters and other carbonyl compounds.
In one approach, a palladium-catalyzed/light-induced carbonylation of alkyl iodides, including this compound, with arylboronic acids provides a route to aromatic β-keto esters. rsc.org The proposed mechanism involves the interplay of radical and Pd-catalyzed steps. Similarly, palladium-catalyzed and photo-irradiated atom transfer carbonylation of alkyl iodides can be accelerated, leading to the efficient synthesis of esters and amides. acs.orgmdpi.com For instance, the four-component reaction of this compound, an alkene, carbon monoxide, and an alcohol can produce substituted esters in good yields. acs.org More complex cascade reactions involving cyclization and double carbonylation have also been developed. acs.org Recently, a palladium-catalyzed four-component difluoroalkylative carbonylation of enynes with ethyl difluoroiodoacetate has been reported for the synthesis of 2,3-disubstituted benzofuran (B130515) derivatives. acs.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| This compound, Phenylboronic acid, CO | PdCl2(PPh3)2, light | Ethyl benzoylacetate | 78% | rsc.org |
| 1-Iodooctane, CO, Ethanol | Pd(PPh3)4, light | Ethyl nonanoate | 87% | mdpi.com |
| This compound, 1-Octene, CO, Phenylboronic acid | Pd catalyst, light | Functionalized ketone | 62% | mdpi.com |
Organometallic Reactions
This compound is a versatile substrate in various organometallic reactions, primarily due to the reactivity of its carbon-iodine bond, which allows for the formation of organometallic intermediates.
One of the classic reactions involving this compound is the Reformatsky reaction . In this reaction, an α-halo ester reacts with a carbonyl compound (an aldehyde or a ketone) in the presence of a metal, typically zinc, to form a β-hydroxy ester. More recently, copper-catalyzed versions of the Reformatsky reaction using this compound have been developed. These methods often employ manganese powder as a reductant and offer high yields of β-hydroxyl esters under mild conditions with a broad substrate scope. organic-chemistry.org
This compound also serves as a precursor in the formation of other organometallic reagents. For example, it can react with metals like zinc or copper to form the corresponding organozinc or organocopper reagents. organic-chemistry.orgcmu.edu These reagents are valuable nucleophiles in organic synthesis.
Furthermore, this compound can act as an electrophile in reactions with anionic organometallic complexes. For instance, it reacts with anionic tungsten-acetylide complexes at the metal center, leading to the formation of metallacyclic compounds after subsequent reaction steps. acs.orgacs.org This reactivity highlights the ability of this compound to participate in transformations where it is the electrophilic partner.
Reformatsky Reaction Mechanism: Zinc Enolate Formation and Reactivity
The Reformatsky reaction is a cornerstone of organic synthesis, providing a method to form β-hydroxy-esters by condensing aldehydes or ketones with α-halo esters, such as this compound, in the presence of metallic zinc. wikipedia.org The reaction was first reported by Sergey Nikolaevich Reformatsky in 1887, who observed that this compound reacted with acetone (B3395972) using zinc to produce the ethyl ester of 3-hydroxy-3-methylbutyric acid. thermofisher.comsu.edu.pk
The mechanism proceeds through two primary steps. thermofisher.com Initially, zinc metal undergoes an oxidative insertion into the carbon-iodine bond of this compound. wikipedia.orglibretexts.org This step forms an organozinc reagent known as a Reformatsky enolate. libretexts.org These zinc enolates are notably less reactive than their lithium enolate or Grignard reagent counterparts, which prevents them from undergoing nucleophilic addition to the ester group of another molecule. wikipedia.orglibretexts.org
Structural studies have provided significant insight into the nature of the Reformatsky reagent. Crystallographic analysis of the THF complexes of ethyl bromozincacetate reveals that they exist as cyclic eight-membered dimers in the solid state. wikipedia.orglibretexts.org Spectroscopic and crystallographic data confirm that the reagent exists predominantly as a C-metalated enolate, which dimerizes in ether solvents. su.edu.pk The reaction with a carbonyl compound is believed to proceed through a six-membered, chair-like transition state, where the carbonyl's oxygen coordinates to the zinc atom before the formation of the new carbon-carbon bond. su.edu.pklibretexts.org
Modern variations of the Reformatsky reaction have been developed to overcome some limitations of the classical method, such as the need for zinc activation. A significant advancement is the formation of zinc enolates through an iodine-zinc exchange reaction using dialkylzinc reagents. Diisopropylzinc (i-Pr₂Zn) has been found to be highly effective, reacting with this compound under mild, homogeneous conditions at room temperature to form the zinc enolate, which then readily reacts with various aldehydes and ketones. researchgate.netoup.com
Table 1: Key Features of the Reformatsky Reaction with this compound
| Feature | Description | Source(s) |
|---|---|---|
| Reactants | This compound, a carbonyl compound (aldehyde or ketone), zinc metal (or a zinc source like i-Pr₂Zn). | thermofisher.com, wikipedia.org, oup.com |
| Key Intermediate | Zinc enolate (Reformatsky reagent), which exists as a C-enolate dimer in ether solvents. | libretexts.org, wikipedia.org, su.edu.pk |
| Transition State | A six-membered chair-like transition state involving coordination of the carbonyl oxygen to the zinc atom. | libretexts.org, su.edu.pk |
| Scope | Reacts with aldehydes, ketones, esters, imines (Blaise reaction), nitriles, and epoxides. | thermofisher.com, su.edu.pk |
Copper-Mediated Reaction Pathways
While zinc is the classic metal for the Reformatsky reaction, other metals and catalysts have been explored to enhance the reaction's scope and efficiency. An efficient and simple copper-catalyzed variant of the Reformatsky reaction has been developed for the reaction of this compound with a wide range of ketones and aldehydes. thieme-connect.com
This practical transformation is conducted under mild conditions using inexpensive and commercially available starting materials. thieme-connect.com The reaction typically employs copper(I) iodide (CuI) as a catalyst (10 mol%), manganese powder as a reductant, and acetonitrile (B52724) (MeCN) as the solvent. thieme-connect.comorganic-chemistry.org This system provides excellent yields (often 86-96%) of the corresponding β-hydroxyl esters and demonstrates high functional group tolerance, proving effective for aliphatic, aromatic, heterocyclic, and sterically hindered substrates. organic-chemistry.org
The proposed reaction mechanism involves the reduction of a Cu(II) species to catalytically active Cu(0) by the manganese powder. organic-chemistry.org The Cu(0) then facilitates the formation of an organocopper intermediate with this compound, which subsequently undergoes nucleophilic addition to the carbonyl compound to yield the final product. organic-chemistry.org
Table 2: Copper-Catalyzed Reformatsky-Type Reaction of this compound with Various Carbonyls
| Carbonyl Substrate | Product Yield | Source(s) |
|---|---|---|
| Acetophenone | 94% | thieme-connect.com |
| 4'-Chloroacetophenone | 91% | thieme-connect.com |
| Cyclohexanone | 92% | thieme-connect.com |
| Benzaldehyde | 96% | thieme-connect.com |
| 4-Chlorobenzaldehyde | 95% | thieme-connect.com |
Conditions: Carbonyl (0.5 mmol), this compound (0.75 mmol), CuI (10 mol%), Mn powder (3 equiv), in MeCN at room temperature for 12 h. thieme-connect.com
Samarium(II)-Mediated Processes
Samarium(II) iodide (SmI₂) has emerged as a powerful single-electron transfer reagent in organic synthesis, and it is a highly effective mediator for Reformatsky-type reactions. wikipedia.orgchemistry-chemists.com The use of SmI₂ can offer advantages in terms of reactivity and stereoselectivity. nih.gov
The reaction of an alkyl halide like this compound with SmI₂ can proceed through two main pathways. The first involves a single-electron transfer from SmI₂ to the this compound to generate a radical intermediate. Alternatively, two successive single-electron transfers can occur to form a more nucleophilic organosamarium species. nih.gov These samarium enolates are considered valuable alternatives to highly basic lithium enolates. beilstein-journals.org
SmI₂-mediated reactions are often characterized by their high stereoselectivity, which arises from the ability of the highly oxophilic samarium ion to form well-defined, chelated transition states. nih.gov This methodology has been applied in diastereoselective Reformatsky reactions crucial to the synthesis of complex natural products. beilstein-journals.org For instance, SmI₂ has been used to mediate the reaction between aldehydes and ethyl bromoacetate to stereoselectively produce (E)-α,β-unsaturated esters. organic-chemistry.org While direct examples with this compound are part of this general reactivity, the principles are well-established with similar α-halo esters, highlighting the utility of SmI₂ in forming C-C bonds under reductive conditions. beilstein-journals.orgorganic-chemistry.org
Cycloaddition Reactions and Annulations
Reactions with Arynes for Heterocycle Formation (e.g., Benzofurans)
This compound serves as a valuable C1-building block in multicomponent reactions for the synthesis of complex heterocycles. A notable example is its use in a domino three-component coupling reaction with arynes and dimethylformamide (DMF) to produce benzofurans. nih.govnih.govresearchgate.net Arynes are highly reactive intermediates that are adept at constructing multi-substituted aromatic systems. nih.gov
In a specific application, an aryne generated in situ from a triflate precursor reacts with this compound in DMF at 100 °C in the presence of cesium fluoride (CsF) to yield the corresponding benzofuran. nih.govmdpi.com Research into the mechanism has suggested two possible pathways for the formation of the benzofuran product. mdpi.com
Direct Pathway : This involves the formation of a quinone methide intermediate from the aryne, which is then trapped by the enolate of this compound, leading directly to the benzofuran. mdpi.com
Stepwise Pathway : An alternative route involves the initial O-alkylation of the aryne-DMF adduct by this compound. This O-alkylated intermediate then undergoes cyclization to form the benzofuran upon heating. mdpi.com
The reaction conditions, particularly temperature, have a significant impact on the outcome. At room temperature, the O-alkylated product is the major species formed, whereas heating to 100 °C favors the formation of the desired benzofuran. nih.govmdpi.com
Table 3: Optimization of Benzofuran Synthesis from an Aryne Precursor and this compound
| Entry | Reagent (equiv) | Additive (equiv) | Temp (°C) | Time (h) | Product Yield (Benzofuran) | Source(s) |
|---|---|---|---|---|---|---|
| 1 | TBAF (3.0) | - | rt | 12 | 0% (O-alkylation product formed) | nih.gov |
| 2 | CsF (3.0) | - | rt | 12 | 0% (O-alkylation product formed) | nih.gov |
| 3 | CsF (3.0) | - | 100 | 12 | 40% | nih.gov |
| 4 | CsF (5.0) | Et₂Zn (2.0) | rt | 24 | Complex mixture | nih.gov |
| 5 | CsF (5.0) | Me₃Al (2.0) | rt | 24 | No reaction | nih.gov |
Based on the reaction of triflate 1 (1.0 equiv) with this compound 14 (1.5 or 2.0 equiv) in DMF. nih.gov
Other Cyclization Pathways
Beyond its reaction with arynes, this compound participates in a variety of other cyclization and cycloaddition reactions to form diverse carbocyclic and heterocyclic structures.
Indole (B1671886) Synthesis : this compound can be used to synthesize substituted indoles. In one method, it reacts with o-alkynyltrifluoroacetanilides in the presence of potassium carbonate (K₂CO₃) in a sequential alkylation-cyclization process to afford 2-ethoxycarbonyl-3-alkylindoles in good yields. researchgate.net
Radical Cascade for Indolines : this compound is an effective precursor for radical cascade reactions. For example, it reacts with 1-azido-2-allylbenzene derivatives to synthesize trans-2,3-disubstituted indolines. chemicalbook.com The mechanism is triggered by a radical initiator (e.g., Et₃B), which abstracts the iodine atom from this compound to generate an ethyl acetate radical. This radical then engages in a cascade of cyclization events to form the indoline ring system. rsc.org
β-Lactam Formation : In a [2+2] cycloaddition reaction, this compound can be a precursor to a ketene (B1206846) that reacts with imines to form β-lactams (azetidinones). This type of reaction, often considered a variation of the Staudinger cycloaddition, is a powerful tool for synthesizing these biologically relevant four-membered rings. researchgate.net
Carbocycle Formation : this compound can also participate in the formation of carbocycles. An intramolecular oxidative cyclization of an acylsilane with this compound has been reported to produce α-tetralone, demonstrating its utility in C-C bond formation to build fused ring systems. ntu.edu.sg
Table 4: Summary of Other Cyclization Reactions Involving this compound
| Reaction Type | Key Substrates | Resulting Structure | Source(s) |
|---|---|---|---|
| Sequential Alkylation-Cyclization | o-Alkynyltrifluoroacetanilide | 2-Ethoxycarbonyl-3-alkylindole | researchgate.net |
| Radical Cascade Cyclization | 1-Azido-2-allylbenzene derivative | trans-2,3-Disubstituted indoline | rsc.org, chemicalbook.com |
| [2+2] Cycloaddition | Imine | β-Lactam (azetidinone) | researchgate.net |
| Intramolecular Oxidative Cyclization | Acylsilane | α-Tetralone | ntu.edu.sg |
Applications of Ethyl Iodoacetate in Complex Organic Synthesis
Building Block in the Synthesis of Pharmaceutical Intermediates and Natural Product Analogues
Ethyl iodoacetate is a key precursor in the construction of numerous molecular scaffolds found in pharmaceuticals and natural products. Its ability to participate in a diverse range of chemical transformations makes it an invaluable tool for medicinal and synthetic chemists.
Synthesis of β-Lactams
The β-lactam ring is a core structural motif in many antibiotic drugs. This compound is utilized in the synthesis of these crucial heterocycles. One common method involves the Reformatsky-type reaction, where an organozinc reagent derived from an α-haloester reacts with an imine. acs.org While ethyl bromoacetate (B1195939) is frequently used, this compound can also be employed in these reactions. acs.orgrsc.org For instance, an indium-mediated reaction of an imine with this compound can yield a β-lactam, although in some cases, side products like unsaturated esters may form. rsc.org The synthesis of β-lactams often involves the reaction of an imine with a ketene (B1206846), a process known as the Staudinger reaction. researchgate.net Modifications of these classical methods, sometimes involving catalysis, have expanded the scope and efficiency of β-lactam synthesis. researchgate.nettheaic.org
Table 1: Synthesis of β-Lactams using Ethyl Haloacetates
| Reactants | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Imine, Ethyl bromoacetate | Zinc powder, Trimethylchlorosilane | β-Lactam | - | acs.org |
| Imine 1a, this compound | Indium powder | β-Lactam 2a | 48 | rsc.org |
| Imine, Acid chloride | Triethylamine | β-Lactam | - | acs.org |
| Chiral β-amino ester | - | β-Lactam | High | theaic.org |
Preparation of β-Hydroxyl Esters
β-Hydroxyl esters are valuable intermediates in the synthesis of many natural products and pharmaceuticals. The Reformatsky reaction, which involves the reaction of an aldehyde or ketone with an α-haloester in the presence of a metal like zinc, is a classic method for their preparation. theaic.org this compound is a common reagent in this reaction. beilstein-journals.orgorganic-chemistry.orgacs.org
Recent advancements have focused on developing catalytic and enantioselective versions of the Reformatsky reaction. For example, a copper-catalyzed Reformatsky reaction of carbonyl compounds with this compound provides excellent yields of β-hydroxyl esters under mild conditions. organic-chemistry.orgx-mol.net This method is compatible with a wide range of substrates, including aliphatic, aromatic, and heterocyclic ketones and aldehydes. organic-chemistry.org Furthermore, highly enantioselective Reformatsky reactions have been achieved using chiral ligands. For instance, a prolinol ligand in a dimethylzinc-mediated reaction of aldehydes and ketones with this compound affords β-hydroxy esters in high yields and enantiomeric excess. acs.org
Table 2: Enantioselective Reformatsky Reaction for β-Hydroxyl Ester Synthesis
| Aldehyde/Ketone | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|---|
| Various aldehydes | Prolinol ligand | β-Hydroxy ester | up to 98 | up to 95 | acs.org |
| Aromatic aldehydes | Chiral bisoxazolidine | 3-Hydroxy-3-(4-aryl)propanoate | High | Good | organic-chemistry.org |
| 1-Naphthaldehyde | Tridentate β-amino alcohol | β-Hydroxy ethyl ester | - | 81 | theaic.org |
| 2-Naphthaldehyde | Tridentate β-amino alcohol | β-Hydroxy ethyl ester | - | 80 | theaic.org |
Formation of β-Amino Esters
β-Amino esters are important building blocks for the synthesis of β-peptides and other nitrogen-containing compounds. The aza-Reformatsky reaction, a variation of the Reformatsky reaction where an imine is used as the electrophile instead of an aldehyde or ketone, is a primary method for their synthesis. beilstein-journals.org this compound is a key reagent in this transformation. beilstein-journals.org
Catalytic and enantioselective aza-Reformatsky reactions have been developed to produce chiral β-amino esters with high efficiency and stereocontrol. beilstein-journals.org For example, the reaction of imines with this compound mediated by dimethylzinc (B1204448) and a chiral ligand can provide β-amino esters in excellent yields and enantioselectivities. beilstein-journals.org These reactions have been successfully applied to a variety of imines, including cyclic ketimines and seven-membered cyclic imines, yielding products with quaternary stereocenters. beilstein-journals.org
Table 3: Catalytic Enantioselective Aza-Reformatsky Reaction with this compound
| Imine Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|---|
| In situ generated imines | N-methylephedrine | Chiral β-amino ester | - | up to 94 | beilstein-journals.org |
| Aromatic ketimines | 1,2-amino alcohol ligand | Chiral β-amino ester with quaternary stereocenter | 87-99 | 96-99 | beilstein-journals.org |
| Dibenzo[b,f] beilstein-journals.orgnih.govoxazepines | Diarylprolinol | Chiral β-amino ester | 77-99 | 79-94 | beilstein-journals.org |
Construction of Nitrogen-Containing Heterocycles (e.g., Indolines, Pyrrolidines)
This compound plays a role in the synthesis of various nitrogen-containing heterocycles such as indolines and pyrrolidines. For instance, it has been used in the diastereoselective radical cascade reaction of 1-azido-2-allylbenzene derivatives to produce trans-2,3-disubstituted indolines. sigmaaldrich.com
In the realm of pyrrolidine (B122466) synthesis, this compound can be used in alkylation reactions. For example, the enolate of a pyrrolidine precursor was treated with this compound to introduce an ester side chain, which was a key step in an approach to the azatricyclic core of certain alkaloids. arkat-usa.org Additionally, a visible-light-driven radical cascade reaction of 1,6-enynes with ethyl difluoroiodoacetate has been developed for the synthesis of difluoroalkylated pyrrolidines. researchgate.net Palladium-catalyzed cascade reactions involving ethyl difluoroiodoacetate have also been utilized to construct indole (B1671886) derivatives. acs.org
Synthesis of Oxygen-Containing Heterocycles (e.g., Benzofurans, Coumarins)
This compound is a useful C1 building block in the synthesis of oxygen-containing heterocycles like benzofurans and coumarins. nih.govnih.govresearchgate.netdntb.gov.ua In a domino three-component coupling reaction, arynes can react with dimethylformamide (DMF) and this compound to form benzofurans. nih.govnih.govresearchgate.netsemanticscholar.org The reaction conditions, particularly the temperature, can influence the outcome, with higher temperatures favoring the formation of the benzofuran (B130515) over a simple O-alkylated product. nih.govsemanticscholar.org
While this compound is directly involved in benzofuran synthesis, the synthesis of coumarins in similar multi-component reactions typically utilizes other C2 units like diethyl malonate. nih.govnih.govresearchgate.netdntb.gov.ua
Table 4: Synthesis of Benzofurans using this compound
| Aryne Precursor | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Triflate 1 | This compound, CsF, DMF (100 °C) | Benzofuran 15a | 40 | nih.govresearchgate.net |
| Precursor 22 | This compound 56, CsF, DMF (100 °C) | Benzofuran 55 | 40 | semanticscholar.org |
Derivatization of Complex Scaffolds (e.g., Terpene-Alkaloid Hybrids, Bicyclo[1.1.1]pentanes)
This compound is employed in the derivatization of complex molecular frameworks, leading to the creation of novel hybrid molecules and functionalized structures.
In the synthesis of terpene-alkaloid hybrids, this compound has been used in atom transfer radical addition (ATRA) reactions with ent-kauranic derivatives. nih.govresearchgate.net For example, heating a derivative of methyl ent-kaurenoate with this compound initiates a radical reaction that, after elimination and subsequent transformations, can lead to the formation of lactams and pyrrolidines, creating novel spiro-cyclic terpene-alkaloid hybrids. nih.govresearchgate.net
This compound is also a key reagent in the functionalization of bicyclo[1.1.1]pentanes (BCPs), which are important motifs in medicinal chemistry. acs.orgacs.org Photoredox catalysis enables the addition of radicals generated from this compound to [1.1.1]propellane, forming BCPs. acs.orgacs.org This method has a high quantum yield, indicating an efficient chain propagation process. acs.orgacs.org
Synthesis of Alpha-Amino Acid Derivatives
The synthesis of non-proteinogenic α-amino acids is a significant area of research due to their importance as building blocks for pharmaceuticals and peptidomimetics. This compound serves as a crucial electrophile or radical precursor for introducing the carboxymethyl group in the formation of these derivatives.
One notable method involves the reaction of radicals generated from this compound with glyoxylic oxime ethers. In this process, the carbon-iodine bond's relative weakness allows for the formation of a stabilized primary radical under atom transfer conditions. This radical subsequently adds to the glyoxylic oxime ether, which acts as an effective radical acceptor, to form novel α-amino acid derivatives. researchgate.net
Another synthetic route utilizes this compound as a foundational starting material. For instance, in the synthesis of pyrrolidine-2,4-dione (B1332186) systems, the initial step involves the reaction of this compound with benzylamine (B48309). uitm.edu.my This nucleophilic substitution reaction yields N-benzyl glycine (B1666218) ethyl ester, a direct derivative of the simplest amino acid, glycine. uitm.edu.my This intermediate can then undergo further transformations, such as condensation and cyclization, to build more complex heterocyclic structures containing an amino acid-derived core. uitm.edu.my
Table 1: Synthesis of Glycine Ethyl Ester Derivative
| Reactant 1 | Reactant 2 | Solvent | Product | Yield |
|---|---|---|---|---|
| This compound | Benzylamine | THF | N-benzyl glycine ethyl ester | 67% |
Data sourced from a study on the total synthesis of N-Benzyl β,β-diketoester and its derivatives. uitm.edu.my
Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. This compound has been successfully employed as a C1-unit in such reactions.
A prominent example is the domino three-component coupling reaction involving arynes, dimethylformamide (DMF), and this compound for the synthesis of benzofurans. researchgate.netmdpi.com In this transformation, an aryne, generated in situ, reacts with DMF and the enolate of this compound. The reaction outcome is sensitive to the conditions; at elevated temperatures (100 °C), the desired benzofuran product is formed in moderate yield. mdpi.com However, at lower temperatures, a simple O-alkylation product may be predominantly formed. mdpi.com
The research highlights the influence of reagents and temperature on the reaction pathway, providing a framework for optimizing the synthesis of substituted benzofurans.
Table 2: Three-Component Reaction of Aryne Precursor, DMF, and this compound
| Entry | Reagent | Equivalents | Temperature (°C) | Product(s) | Yield(s) (%) |
|---|---|---|---|---|---|
| 1 | TBAF | 3.0 | 80 | O-alkylated product, Salicylaldehyde derivative | 28, 45 |
| 2 | CsF | 5.0 | 80 | O-alkylated product, Salicylaldehyde derivative | 25, 41 |
| 3 | TBAF | 3.0 | 100 | Benzofuran | 40 |
Data adapted from a study on the three-component coupling reactions of arynes. mdpi.com
This compound also participates in free-radical mediated multicomponent coupling reactions, such as the three-component carbo-oximation process. orientjchem.org
Retrosynthetic Analysis Strategies Incorporating this compound
Retrosynthetic analysis is a problem-solving technique used to design a synthesis by deconstructing a target molecule into simpler, commercially available precursors. publish.csiro.au In this context, this compound is recognized as a valuable synthon for the ethoxycarbonylmethyl group (-CH2COOEt).
When analyzing a target molecule containing an ester side chain, a key disconnection often involves breaking the bond alpha to the carbonyl group. This compound is the logical synthetic equivalent for the +CH2COOEt synthon in an alkylation reaction. For example, in the retrosynthesis of a complex lactone, the ester side chain can be disconnected to reveal a ketone precursor. publish.csiro.au The forward synthesis would then involve the enolate-mediated alkylation of that ketone with this compound to install the side chain. publish.csiro.au
This strategy is also evident in the retrosynthetic plan for N-benzyl β,β-diketoester. uitm.edu.my The target molecule is disconnected via a Dieckmann cyclization, followed by a condensation step, which ultimately leads back to N-benzyl glycine ethyl ester. This glycine derivative itself is retrosynthetically traced back to two simple starting materials: benzylamine and this compound. uitm.edu.my This highlights how this compound is often positioned at the beginning of a synthetic sequence, providing a fundamental building block that is elaborated in subsequent steps.
Biochemical Applications: Mechanistic Probing and Methodological Development
Protein Covalent Modification Strategies
Covalent modification is a cornerstone of protein research, allowing for the stable labeling and manipulation of specific amino acid residues. Ethyl iodoacetate serves as a key reagent in these strategies, targeting cysteine residues with high specificity.
Site-Specific Alkylation of Cysteine Residues
This compound is employed for the site-specific alkylation of cysteine residues in proteins and peptides. The high nucleophilicity of the thiol group (-SH) in the cysteine side chain makes it the primary target for alkylating agents like this compound. This reaction, known as carboxymethylation, converts the reactive thiol into a stable thioether bond. This specificity allows researchers to selectively modify cysteine residues, which is crucial for various applications, including peptide mapping and protein identification in mass spectrometry-based proteomics. While other amino acid residues such as lysine, histidine, and methionine can also be alkylated by iodine-containing reagents, the reaction with cysteine is generally the most rapid and occurs under milder conditions.
The table below summarizes key aspects of cysteine alkylation using this compound.
| Feature | Description |
| Reagent | This compound |
| Target Residue | Cysteine |
| Reactive Group | Thiol (-SH) |
| Reaction Type | Alkylation (specifically, S-carboxymethylation) |
| Bond Formed | Thioether |
| Primary Use | Blocking reactive thiols, preventing disulfide bonds, protein mapping |
Mechanism of Thiol-Specific Alkylation
The alkylation of cysteine by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the deprotonation of the cysteine's thiol group to form a highly reactive thiolate anion (S⁻). This thiolate anion then acts as a potent nucleophile, attacking the electrophilic carbon atom of the this compound that is bonded to the iodine. The reaction results in the formation of a stable thioether bond between the cysteine residue and the acetyl group from the reagent, with iodide being expelled as the leaving group. This mechanism is shared by other iodo-alkylating agents like iodoacetamide (B48618) and iodoacetic acid. The rate of this reaction is pH-dependent, as a more alkaline pH favors the deprotonation of the thiol group (typical pKa ~8.5), thereby increasing the concentration of the nucleophilic thiolate anion.
Impact on Protein Structure-Function Relationships
This impact is strategically exploited by researchers to probe structure-function relationships. By selectively alkylating specific cysteine residues and observing the resulting functional changes, scientists can deduce the role of these residues in the protein's biological activity. For instance, if alkylation leads to a loss of function, it suggests the modified cysteine may be critical for catalysis, substrate binding, or maintaining the protein's active conformation.
Alkylation in Prevention of Disulfide Bond Formation and Scrambling
A primary and critical application of this compound in proteomics is the prevention of disulfide bond formation. Free thiol groups of cysteine residues are susceptible to oxidation, which can lead to the formation of non-native disulfide bonds between cysteine residues during sample preparation and analysis. These artificial linkages can cause protein aggregation, misidentification in mass spectrometry, and ambiguous results in peptide mapping. By alkylating the free thiols, this compound effectively "caps" the reactive cysteine residues, rendering them unable to form disulfide bonds.
Furthermore, in the analysis of proteins that contain native disulfide bonds (non-reduced peptide mapping), alkylation is crucial to prevent "disulfide scrambling." This phenomenon occurs when free thiols, generated from a small amount of reduced protein, attack existing disulfide bonds, leading to the formation of incorrect disulfide linkages. Reagents with rapid reaction kinetics are required to block these free thiols before they can induce scrambling.
Enzyme Active Site Probing and Inhibition Studies
The reactivity of this compound makes it a powerful tool for investigating enzyme mechanisms, particularly for those that rely on cysteine residues for their catalytic activity.
Identification of Catalytic Cysteine Residues
This compound and related iodo-compounds are used as active-site probes to identify catalytically essential cysteine residues within enzymes. This approach, a cornerstone of activity-based protein profiling (ABPP), relies on the principle that modification of a residue critical for catalysis will lead to irreversible inhibition of the enzyme.
Researchers incubate an enzyme with this compound and measure the corresponding change in enzymatic activity. A significant loss of activity that correlates with the covalent modification of a specific cysteine residue provides strong evidence that this residue is located within the enzyme's active site and participates directly in the catalytic mechanism. This method has been instrumental in characterizing numerous enzymes, including cysteine proteases, kinases, and various metabolic enzymes where cysteine thiols play a key role.
The following table lists examples of enzyme classes where cysteine alkylation is used for functional studies.
| Enzyme Class | Role of Catalytic Cysteine | Application of Alkylation |
| Cysteine Proteases | Acts as a nucleophile to cleave peptide bonds. | Irreversible inhibition to identify the active site cysteine. |
| Kinases | Can be involved in binding or conformational changes. | Probing the function of conserved cysteine residues. |
| Phosphatases | Cysteine-based nucleophile attacks the phosphate (B84403) group. | Active site labeling and functional inactivation. |
| Oxidoreductases | Participates in redox reactions via thiol-disulfide exchange. | Trapping the active state and identifying catalytic residues. |
Irreversible Enzyme Inhibition Kinetics and Mechanisms
This compound functions as an irreversible enzyme inhibitor, particularly against enzymes that possess a catalytically active, nucleophilic residue in their active site, such as cysteine. The mechanism of inhibition involves the covalent modification of the enzyme, rendering it permanently inactive.
The core of this compound's reactivity lies in the iodoacetyl group. The carbon atom bonded to the iodine is electrophilic and is susceptible to nucleophilic attack by the side chains of amino acid residues like cysteine or histidine. In the case of cysteine peptidases, the process is an S-alkylation of the catalytic thiol group. wikipedia.org This covalent modification prevents the enzyme from carrying out its normal catalytic function. wikipedia.org The reaction is time-dependent, with the rate of inactivation following pseudo-first-order kinetics.
While kinetic data for this compound is specific to each enzyme, studies on the closely related compound, iodoacetate, provide insight into the efficiency of this class of inhibitors against cysteine peptidases. The inhibition rates are often expressed as half-times (t½) at a given inhibitor concentration.
| Enzyme | Inhibitor | Inhibitor Concentration (μM) | Half-Time of Inhibition (s) |
|---|---|---|---|
| Papain | Iodoacetate | 10 | 30 |
| Cathepsin B | Iodoacetate | 10 | 156 |
| Cathepsin H | Iodoacetate | 10 | 592 |
Data derived from studies on iodoacetate, a compound with a similar reactive moiety to this compound. wikipedia.org
Probing Allosteric Sites
Allosteric sites are regulatory pockets on a protein distinct from the active site. The binding of a molecule to an allosteric site can modulate the protein's activity. Identifying these sites is crucial for drug discovery. This compound can be used as a chemical probe to identify and characterize allosteric sites that contain reactive, nucleophilic residues, particularly cysteines.
The strategy involves using this compound to covalently modify accessible and reactive cysteines on a protein's surface. If modification of a specific cysteine, located outside the active site, leads to a change in the protein's function, it suggests that this residue may be part of an allosteric site. researchgate.net Chemoproteomic techniques can then be used to pinpoint the exact location of the modification. By comparing the reactivity of cysteine residues across a proteome in different cellular states, researchers can identify cysteines in allosteric sites whose reactivity is altered, pointing to their regulatory roles. nih.gov
Affinity Labeling Methodologies
Affinity labeling is a technique used to identify and study the binding sites of proteins, such as enzyme active sites or receptor binding pockets. youtube.com The method utilizes a molecule, the affinity label, which is structurally similar to the protein's natural ligand but also contains a reactive group. This compound serves as a classic affinity labeling reagent due to its iodoacetyl functional group.
In this methodology, a molecule that specifically binds to the target site is chemically modified to include an iodoacetyl moiety. This modified ligand first binds reversibly to the target site due to its structural similarity to the natural ligand. Once localized in the binding pocket, the reactive iodoacetyl group forms a covalent bond with a nearby nucleophilic amino acid residue, permanently labeling the site. youtube.com Subsequent protein digestion and analysis by mass spectrometry can identify the modified amino acid, providing precise information about the architecture of the binding site.
Applications in Chemoproteomics and Activity-Based Protein Profiling (ABPP)
Chemoproteomics and Activity-Based Protein Profiling (ABPP) are powerful technologies that use chemical probes to study protein function and activity directly in complex biological systems. escholarship.org this compound's reactive nature makes its core structure suitable for designing such probes.
ABPP utilizes activity-based probes (ABPs) that typically consist of a reactive group (or "warhead") and a reporter tag (e.g., a fluorophore or biotin). nih.gov The reactive group, for which an iodoacetyl moiety is a common choice, covalently binds to the active site of a specific class of enzymes. nih.gov An enzyme's activity is directly proportional to its ability to react with the ABP. This allows for the profiling of the functional state of entire enzyme families. Probes based on the iodoacetamide/iodoacetate scaffold have been developed to profile cysteine reactivity across the proteome, providing insights into changes in protein function and post-translational modifications. nih.gov
In bottom-up proteomics, proteins are enzymatically digested into peptides, which are then analyzed by mass spectrometry (MS). A critical step in sample preparation is the reduction and alkylation of cysteine residues. Alkylation is necessary to prevent the reformation of disulfide bonds after they have been reduced, ensuring that proteins are fully denatured and peptides are correctly identified.
This compound and the related iodoacetamide are standard reagents for this purpose. wikipedia.org They react with the thiol groups of cysteine residues to form stable S-carboxymethylcysteine or S-carboxyamidomethylcysteine adducts, respectively. While effective for cysteine modification, iodine-containing reagents can lead to undesirable side reactions that complicate MS data analysis. A significant off-target modification is the alkylation of methionine residues. This modification can cause a prominent neutral loss during mass spectrometry, which can suppress the signal of methionine-containing peptides and lead to lower identification rates. plos.org
| Alkylation Reagent | Primary Target | Notable Side Reactions | Impact on MS Analysis |
|---|---|---|---|
| Iodoacetamide | Cysteine | Methionine, Histidine, Lysine, Aspartate, Glutamate, N-terminus | Can decrease identification rates of methionine-containing peptides due to neutral loss. |
| Iodoacetic Acid | Cysteine | Methionine, Histidine, Lysine, Aspartate, Glutamate, N-terminus | Similar to iodoacetamide; can decrease identification rates of methionine-containing peptides. |
| Acrylamide | Cysteine | Fewer side reactions compared to iodine-containing reagents. | Generally results in better identification rates for methionine-containing peptides. |
| Chloroacetamide | Cysteine | Fewer side reactions compared to iodine-containing reagents. | Considered a good alternative to iodine-containing reagents. |
Data summarized from a comparative study of alkylation reagents in proteomics. plos.org
Identifying and quantifying cysteine-containing peptides within a complex mixture is essential for studying redox signaling and the effects of covalent drugs. Methodologies based on the reactivity of the iodoacetyl group are central to these efforts.
One prominent technique is Isotope-Coded Affinity Tagging (ICAT). In this method, a reagent is used that contains three parts: a cysteine-reactive group (often iodoacetamide), an isotope-coded linker (containing either light or heavy isotopes), and an affinity tag (like biotin). Two different cell or tissue samples are labeled with either the light or heavy version of the ICAT reagent. The samples are then combined, digested, and the biotin-tagged (cysteine-containing) peptides are enriched. In the mass spectrometer, the relative abundance of the light and heavy peptide pairs reveals the quantitative difference in the level of that specific cysteine-containing peptide between the two original samples.
More recent methods have built on this principle. For example, the Cysteine-specific Phosphonate Adaptable Tag (CysPAT) was developed for the selective labeling and enrichment of cysteine-containing peptides. This tag is synthesized from N-Succinimidyl iodoacetate and allows for the efficient capture of labeled peptides using titanium dioxide chromatography, enabling deep analysis of the "cys-proteome". researchgate.net Such approaches make it possible to distinguish and quantify thousands of unique cysteine-containing peptides from cell lysates. researchgate.net
Advanced Analytical and Spectroscopic Characterization in Ethyl Iodoacetate Research
The study of ethyl iodoacetate's reactivity and its role in chemical and biological systems is greatly enhanced by advanced analytical and spectroscopic techniques. These methods provide real-time insights into reaction dynamics, allow for the identification of transient intermediates, and offer precise structural details of final products.
Computational and Theoretical Investigations of Ethyl Iodoacetate Reactivity
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving ethyl iodoacetate. These calculations allow for the determination of reaction energetics, such as activation energies (Ea) and reaction enthalpies (ΔH), and the characterization of transient structures like transition states.
A primary application of these methods is in studying the SN2 reactivity of this compound. ljmu.ac.uk Density Functional Theory (DFT) is a commonly employed method for this purpose. For instance, calculations can be performed at a level like B3LYP/6-31G+(d) with a solvent model to simulate reaction conditions. ljmu.ac.uk The process involves modeling the reaction between this compound and a nucleophile, such as a thiolate, which is relevant to its biological activity. ljmu.ac.uk
To determine the activation energy, a reaction coordinate is mapped by systematically changing the distance between the reacting atoms (e.g., the carbon of the CH₂I group and the sulfur of a methane (B114726) thiolate nucleophile). ljmu.ac.uk This allows for the identification of the highest point of energy along the reaction pathway, which corresponds to the transition state structure. ljmu.ac.uk A key step in confirming a transition state is performing a frequency analysis, which should yield a single imaginary (negative) frequency corresponding to the motion along the reaction coordinate that connects the reactants and products. ljmu.ac.uk
Computational studies comparing homologous series of α-haloacetates show predictable trends in reactivity. For example, in a study of α-bromoesters, the calculated activation energy (ΔEReact-TS) for the SN2 reaction with a thiolate nucleophile was found to be very similar when the ester group was changed from ethyl to propyl, indicating that increasing the alkyl chain length beyond ethyl has a minimal effect on the activation barrier. ljmu.ac.uk This consistency highlights the dominant role of the α-halogen and the carbonyl group in determining reactivity.
Table 1: Calculated Activation Energies for SN2 Reactions of Alkyl Bromoacetates
Note: Data is for bromoacetates as a reference for trends in α-haloester reactivity. The activation energy for this compound is expected to be lower due to the better leaving group ability of iodide compared to bromide. ljmu.ac.uk
Transition State Theory (TST) can then use these computed energies to predict reaction rate coefficients. researchgate.netnih.gov By comparing these theoretical rates with experimental data, the validity of the proposed reaction mechanism can be assessed. researchgate.net
Molecular Dynamics Simulations of Solvation and Conformational Effects
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in different environments, particularly in solution. rsc.orgnih.govresearchgate.net These simulations model the interactions between the solute (this compound) and solvent molecules over time, offering insights into solvation structures, conformational preferences, and transport properties. rsc.orgauremn.org.br
MD simulations can be used to calculate the Gibbs free energy of solvation (ΔGsolv), which is crucial for understanding partition coefficients and bioavailability. auremn.org.br These calculations often involve "alchemical" transformations where the solute is gradually "appeared" or "disappeared" in the solvent box to compute the free energy change. Force fields like AMBER or CHARMM are used to define the potential energy of the system based on the positions of the atoms. auremn.org.br
Conformational analysis is another key area where theoretical calculations are applied. This compound possesses rotational flexibility around its C-C and C-O single bonds. Theoretical studies on similar molecules like ethyl α-haloacetates have been performed using DFT methods (e.g., B3LYP/6-311G*) to investigate the potential energy surface related to rotational isomerism. nih.gov Such studies can identify the most stable conformers (e.g., gauche or cis) and the energy barriers between them. nih.govontosight.ai For related ethyl esters, computational results have predicted the presence of multiple stable gauche conformers. embl.de The relative populations of these conformers can be influenced by the solvent environment, an effect that can be modeled using solvation models like the SM5.42R model or implicit solvent models in MD simulations. embl.de
The study of how this compound interacts with water is of particular interest. MD simulations of similar esters, like ethyl lactate (B86563) in water, show that strong hydrogen bonding develops between the ester's carbonyl oxygen and water molecules. auremn.org.br This structuring of the solvent around the molecule significantly influences its properties and reactivity.
Computational Modeling of Enzyme-Inhibitor Interactions
This compound is a well-known alkylating agent that can act as an irreversible enzyme inhibitor, primarily by reacting with the thiol side chains of cysteine residues. scispace.comgoogle.com Computational modeling is a valuable tool for understanding the molecular basis of this inhibition. ijpsonline.com
Molecular docking is a common technique used to predict the binding orientation of an inhibitor within an enzyme's active site. nih.govunict.it Docking algorithms generate numerous possible poses of the ligand (this compound) in the active site and score them based on factors like electrostatic and van der Waals interactions. nih.gov This can help identify the most likely binding mode preceding the covalent reaction. For an inhibitor like this compound, docking would focus on placing the reactive iodomethyl group in proximity to the thiol group of a catalytic cysteine residue. chemrxiv.org
Following docking, molecular mechanics or quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the covalent bond formation itself. These methods can elucidate the reaction pathway and calculate the energy barrier for the alkylation reaction within the complex environment of the enzyme's active site. biorxiv.org
Computational models also help in understanding the kinetics of inhibition. The inhibition by non-specific reagents like iodoacetate is often described by a one-step kinetic mechanism (E + I → EI). chemrxiv.orgbiorxiv.orgresearchgate.net This contrasts with highly specific inhibitors that typically follow a two-step mechanism involving the formation of a reversible noncovalent complex before the final irreversible step (E + I ⇌ E·I → EI). chemrxiv.orgbiorxiv.orgresearchgate.net Computational analysis can help rationalize why a simple alkylating agent like this compound may not form a stable, high-affinity initial complex, thus appearing to follow one-step kinetics. chemrxiv.orgacs.org A classic target for iodoacetate is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), where it irreversibly alkylates an essential cysteine in the active site. chemrxiv.orgacs.org
Theoretical Prediction of Novel Reactivity Pathways
Beyond characterizing known reactions, computational methods can predict and explain novel reactivity for this compound. A prominent example is its participation in photoredox-catalyzed reactions, such as the atom-transfer radical addition (ATRA). chemrxiv.org
In one such system, a photocatalyst enables the addition of the radical derived from this compound to a strained molecule like [1.1.1]propellane. chemrxiv.org DFT calculations are essential to understand the mechanism of such complex catalytic cycles. For a similar reaction involving 4-iodopyridine, DFT calculations showed that the addition of the initial radical to the strained ring is highly exergonic (ΔG = -26.3 kcal/mol) and that the subsequent iodine atom abstraction from another molecule of the iodo-substrate is the rate-limiting propagation step (ΔG‡ = 11.8 kcal/mol). chemrxiv.org
Quantum yield (Φ) measurements, which quantify the efficiency of a photochemical process, provide a bridge between experimental observation and theoretical models. For the photoredox reaction involving this compound, a very high quantum yield was measured, indicating that a radical chain process is the dominant pathway to the product. chemrxiv.org
Table 2: Quantum Yields for Selected Substrates in a Photoredox-Catalyzed ATRA Reaction
Source: A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. chemrxiv.org
The high quantum yield for this compound signifies a highly efficient chain propagation, underscoring its utility in such novel radical-based transformations. These theoretical and computational explorations open doors to new synthetic applications for this compound that might not be discovered through traditional experimental screening alone.
Compound Index
Structure Reactivity Relationships and Development of Ethyl Iodoacetate Analogues
Design and Synthesis of Novel Ethyl Iodoacetate Derivatives
The design of novel this compound derivatives typically focuses on modifying either the ester moiety or the α-carbon, aiming to alter reactivity, solubility, or selectivity in subsequent reactions. Synthetic strategies often involve esterification of iodoacetic acid with various alcohols or halogenation of pre-formed ester derivatives.
For instance, researchers have synthesized derivatives by reacting hydroxyl-containing compounds with this compound. In one study, 6- and 7-hydroxycoumarins were alkylated with this compound to yield the corresponding coumarin-oxyacetic acid esters mdpi.com. These esters were then hydrolyzed to carboxylic acids, providing a pathway to diverse amide derivatives.
Another approach involves modifying the α-carbon. While this compound itself is a primary α-haloester, analogues such as ethyl 2-iodopropionate or ethyl 2-iodo-2-methylacetate could be synthesized. These modifications introduce steric bulk or electronic effects at the α-carbon, directly impacting the reaction kinetics and stereochemical outcomes of nucleophilic substitution reactions. The synthesis of such derivatives often involves the iodination of the corresponding α-unsubstituted esters or the esterification of α-iodoacids.
Comparative Reactivity Studies with Related α-Haloesters
This compound belongs to the class of α-haloesters, which also includes ethyl bromoacetate (B1195939) (EBA), ethyl chloroacetate (B1199739) (ECA), and ethyl fluoroacetate (B1212596) (EFA). Their comparative reactivity in nucleophilic substitution reactions is primarily governed by the nature of the halogen leaving group.
The leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This order is attributed to the decreasing bond strength (C-I > C-Br > C-Cl > C-F) and the increasing basicity of the halide ions (I⁻ is a weaker base than Br⁻, Cl⁻, and F⁻) rammohancollege.ac.inksu.edu.sabyjus.com. Consequently, this compound is generally the most reactive among these haloesters in SN2 reactions, reacting faster with nucleophiles due to the facile departure of the iodide ion nih.govnih.gov.
Table 1: Comparative Reactivity of Ethyl α-Haloacetates with Glutathione (B108866)
| Compound | Abbreviation | Relative Reactivity with Glutathione | Reference |
| This compound | EIAC | Rapid | nih.govnih.gov |
| Ethyl bromoacetate | EBAC | Rapid | nih.govnih.gov |
| Ethyl chloroacetate | ECAC | Less reactive | nih.govnih.gov |
| Ethyl fluoroacetate | EFAC | Lacking reactivity | nih.govnih.gov |
Studies assessing the reactivity of these compounds with the nucleophile glutathione have demonstrated this trend, with EIAC and EBAC showing rapid reactions, ECAC being less reactive, and EFAC exhibiting no significant reactivity under the tested conditions nih.govnih.gov. This difference in reactivity is critical for selecting the appropriate haloester for specific synthetic targets, balancing reaction rate with potential side reactions.
Influence of Ester Moiety on Reactivity and Selectivity
The nature of the ester group in α-haloesters significantly influences their reactivity and selectivity. While the core electrophilic center is the α-carbon bonded to the halogen, the ester moiety can exert both electronic and steric effects.
Electronically, the ester group is electron-withdrawing, which enhances the electrophilicity of the α-carbon by polarizing the C-X bond. Modifications to the ester group, such as replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, butyl) or aryl groups, can subtly alter this electronic effect. For example, more electron-withdrawing ester groups might further increase the electrophilicity of the α-carbon, potentially leading to faster reaction rates. Conversely, bulky ester groups, such as tert-butyl, can introduce steric hindrance around the reactive α-carbon. This steric effect can impede the approach of nucleophiles, thereby decreasing the reaction rate and potentially influencing selectivity in reactions involving sterically demanding nucleophiles.
Table 2: Influence of Ester Group on Reactivity (Hypothetical Comparative Data)
| α-Haloester Derivative | Ester Group | Relative Reactivity (vs. This compound) | Steric Hindrance at α-Carbon | Electronic Effect of Ester |
| This compound | Ethyl | 1.0 (Reference) | Low | Electron-withdrawing |
| Mthis compound | Methyl | ~1.0-1.1 | Very Low | Electron-withdrawing |
| Isopropyl iodoacetate | Isopropyl | ~0.7-0.9 | Moderate | Electron-withdrawing |
| tert-Butyl iodoacetate | tert-Butyl | ~0.5-0.7 | High | Electron-withdrawing |
| Benzyl iodoacetate | Benzyl | ~0.9-1.0 | Moderate | Electron-withdrawing |
While direct comparative kinetic data for a broad range of ester analogues of this compound may not be readily available in a single source, the principles of steric and electronic effects in SN2 reactions are well-established rammohancollege.ac.inksu.edu.sa. For example, the synthesis of curcumin (B1669340) analogues has involved tert-butyl 2-iodoacetate, indicating its use in creating derivatives where the ester moiety might influence solubility or subsequent reactions researchgate.net.
Modulation of Electrophilicity and Nucleophilicity
This compound functions primarily as an electrophile, with the α-carbon being susceptible to nucleophilic attack. The degree of its electrophilicity is influenced by the electron-withdrawing nature of the iodine atom and the ester group.
The ester group's electron-withdrawing capacity plays a critical role in activating the α-carbon. As discussed in Section 8.3, altering the ester group can modulate this electrophilicity. For instance, if the ester were replaced by a more electron-withdrawing group, such as a malonate ester, the α-carbon's electrophilicity would likely increase, making it a more potent alkylating agent.
While this compound itself is not typically considered a nucleophile, the concept of modulating "nucleophilicity" in the context of its derivatives might refer to how modifications could introduce or enhance nucleophilic character elsewhere in the molecule, or how the molecule's electrophilic nature influences the nucleophilicity of reaction partners. For example, in certain radical reactions, such as Atom Transfer Radical Addition (ATRA), this compound acts as a source of an alkyl radical upon homolytic cleavage of the C-I bond acs.org. The reactivity in such processes is influenced by the strength of the C-I bond and the stability of the resulting radical.
The electrophilic nature of the α-carbon in this compound is a key feature that drives its utility in alkylation reactions. The presence of the ester group, an electron-withdrawing substituent, enhances this electrophilicity. This is a fundamental aspect of its structure-reactivity relationship, making it a reliable reagent for forming new carbon-carbon and carbon-heteroatom bonds.
Emerging Research Frontiers and Future Directions
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of highly selective and efficient catalytic systems remains a paramount goal in organic synthesis, and ethyl iodoacetate is frequently employed as a substrate in these advancements. Significant progress has been made in catalytic enantioselective reactions utilizing this compound, particularly in Reformatsky and aza-Reformatsky reactions. Early work by Cozzi and colleagues demonstrated the efficacy of chiral manganese salen complexes in ZnMe₂-mediated reactions of ketones with this compound, achieving enantioselectivities of up to 86% ee beilstein-journals.org. Subsequently, the same group pioneered catalytic enantioselective aza-Reformatsky reactions using this compound with imines, employing N-methylephedrine as a chiral ligand to yield chiral β-amino esters with up to 94% ee beilstein-journals.org. More recent developments have introduced highly efficient catalytic systems using prolinol ligands in conjunction with ZnMe₂, enabling the enantioselective Reformatsky reaction of aldehydes and ketones with this compound to produce β-hydroxy esters with yields as high as 98% and enantiomeric excesses (ee) of 95% researchgate.net. These catalytic systems, often employing low catalyst loadings (10-20 mol%), are crucial for synthesizing complex chiral molecules with high precision, underscoring the ongoing research into novel ligands and catalytic frameworks to further enhance selectivity and efficiency in this compound-mediated transformations beilstein-journals.orgresearchgate.netmdpi.com.
| Reaction Type | This compound Usage | Catalyst/Ligand System | Substrate Class | Max Yield (%) | Max Enantioselectivity (ee %) | Reference |
| Reformatsky Reaction | Alkylating Agent | ZnMe₂, Chiral Manganese Salen Complex | Ketones | Not Specified | 86 | beilstein-journals.org |
| Aza-Reformatsky Reaction | Alkylating Agent | ZnMe₂, N-methylephedrine | Imines | Not Specified | 94 | beilstein-journals.org |
| Reformatsky Reaction | Alkylating Agent | ZnMe₂, Prolinol Ligand | Aldehydes, Ketones | 98 | 95 | researchgate.net |
| Aza-Reformatsky Reaction | Alkylating Agent | ZnMe₂, Chiral Ligand (10–20 mol%) | Cyclic Imines | 99 | 94 | beilstein-journals.org |
| Aza-Reformatsky Reaction | Alkylating Agent | Dimethylzinc (B1204448) (Me₂Zn) | Imines | Good | Not Specified | mdpi.com |
Applications in Materials Science (e.g., Polymer Chemistry, Surface Modification)
This compound is finding increasing utility in materials science, particularly in polymer chemistry and surface modification. In polymer synthesis, it serves as an effective transfer agent in controlled/living radical polymerization techniques. For instance, it has been employed in the controlled polymerization of vinyl acetate (B1210297), yielding poly(vinyl acetate) with well-defined molecular weights and low polydispersities (Mw/Mn < 1.5) researchgate.net. This capability extends to surface-initiated polymerization, where this compound has been used in the synthesis of poly(vinyl alcohol) brushes grafted onto silicon wafers, demonstrating its role in creating functionalized surfaces with tailored properties researchgate.net. Beyond polymerization, this compound derivatives, such as succinimidyl iodoacetate (SIA), are integral to surface functionalization strategies. SIA, in combination with reagents like Traut's reagent, is utilized for covalent bonding to surfaces, enabling the immobilization of biomolecules or other functional entities. This approach is critical for developing advanced materials for biosensing, biomedical devices, and tailored surface properties nih.gov. The compound's involvement in radical cascade reactions also points to its potential in creating novel polymeric architectures and functional materials fishersci.com.
Bioorthogonal Chemistry and Chemical Biology Strategies
In the realm of chemical biology and bioorthogonal chemistry, this compound's primary role stems from its reactivity with nucleophilic groups, particularly thiols. It is widely recognized for its ability to selectively alkylate cysteine residues in proteins, forming stable thioether linkages ontosight.ai. This modification is invaluable for biochemical research, aiding in the study of enzyme mechanisms, protein structure-function relationships, and protein labeling. While not a bioorthogonal reaction in the strictest sense, its high selectivity under physiological conditions makes it a useful tool for targeted protein modification. Emerging strategies in bioorthogonal chemistry often involve creating reactive intermediates or utilizing specific chemistries for labeling within complex biological environments. Although direct examples of this compound in complex bioorthogonal ligation strategies are less common, its reactivity profile aligns with the principles of targeted chemical modification in biological systems. Research into novel hypervalent iodine reagents for methionine-selective protein functionalization highlights the broader trend of developing selective chemical handles for bioorthogonal applications, a field where this compound's established reactivity can inspire new approaches core.ac.uk.
Q & A
Q. What are the established synthetic methods for ethyl iodoacetate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of iodoacetic acid with ethanol, often catalyzed by sulfuric acid or other acidic agents. Alternative routes include nucleophilic substitution of ethyl chloroacetate with potassium iodide. Reaction parameters such as temperature (e.g., reflux conditions), solvent polarity, and catalyst choice critically impact yield and purity. For instance, in polymer chemistry, this compound serves as a chain transfer agent (CTA) in microsuspension iodine transfer polymerization, where its concentration and reactivity dictate polymer molecular weight .
Q. How is this compound identified in environmental samples, and what are the common sources of interference?
Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for its detection, particularly in disinfection by-product (DBP) studies. However, this compound can form artifactually during sample extraction with ethyl acetate, complicating its identification in chlorinated water systems. Analytical workflows require careful blank subtraction and validation using retention time matching, isotopic patterns, and fragment ion analysis (e.g., m/z 155 for the iodoacetate moiety). Confidence levels for identification range from 2 (probable structure) to 3 (tentative) due to overlapping peaks and low abundance .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is highly toxic, causing severe skin/eye irritation and respiratory distress. Researchers must use fume hoods, nitrile gloves, and eye protection. Its historical use as a WWI tear gas underscores the need for rigorous exposure controls. Material Safety Data Sheets (MSDS) recommend immediate decontamination with water for spills and avoidance of ignition sources due to flammability .
Advanced Research Questions
Q. How does this compound enable meta-selective C–H alkylation in organic synthesis?
In palladium-catalyzed C–H activation, this compound acts as an alkylating agent under norbornene mediation. The transient directing group strategy allows meta-functionalization of arenes, achieving yields up to 67%. Key factors include ligand design (e.g., L17 with a fused cyclopentane ring) and solvent polarity, which stabilize intermediates and enhance selectivity .
Q. What mechanistic insights have time-resolved spectroscopy provided about this compound’s role in radical reactions?
Ultraviolet (280 nm) photolysis cleaves the C–I bond in this compound, generating an ethyl acetate radical and iodine atom. Time-resolved infrared (TRIR) spectroscopy tracks carbonyl stretching frequencies (∼1740 cm⁻¹) to monitor radical recombination and 1,2-metalate rearrangements. This method reveals transient intermediates with lifetimes <1 µs, critical for elucidating reaction pathways in radical-mediated syntheses .
Q. Why is this compound a persistent challenge in DBP analysis, and how can method improvements address this?
this compound’s co-elution with other iodinated DBPs and artifactual formation during extraction necessitate advanced chromatographic separation (e.g., UPLC with C18 columns) and high-resolution MS. For example, correcting misidentifications (e.g., distinguishing ethyl β-iodopropionate from iodoethene) requires comparing theoretical vs. experimental m/z values and leveraging retention time databases .
Q. How does this compound modulate chain transfer efficiency in iodine-mediated polymerization?
As a CTA, this compound terminates propagating polymer chains via iodine transfer, controlling molecular weight distribution. The chain transfer constant (Ctr) depends on monomer reactivity ratios and solvent polarity. For poly(vinyl acetate), Ctr values calculated using Mayo’s equation correlate with particle size and polydispersity in microsuspension systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
